Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused to a pyrrolidine ring via a carbonyl group. The thioether linkage connects the pyrrolidine to a methyl acetate moiety. Benzo[c][1,2,5]thiadiazole is an electron-deficient aromatic system, often employed in materials science for its electron-withdrawing properties, while the pyrrolidine ring introduces conformational flexibility. The thioether and ester groups enhance solubility and reactivity, making this compound a candidate for applications in organic electronics or as a synthetic intermediate in pharmaceuticals .
Properties
IUPAC Name |
methyl 2-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-13(18)8-21-10-4-5-17(7-10)14(19)9-2-3-11-12(6-9)16-22-15-11/h2-3,6,10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBORFTWSKPDEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing reaction conditions, reducing production time, and ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives synthesized from this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that the presence of the thiadiazole ring enhances its cytotoxic effects by interacting with DNA or inhibiting key enzymes involved in cancer cell proliferation .
Synthesis and Evaluation
A study conducted by researchers involved synthesizing a series of benzo[c][1,2,5]thiadiazole derivatives, including this compound). These compounds were evaluated for their antimicrobial and anticancer activities using standard assays such as MTT and disk diffusion methods. The results indicated that certain derivatives exhibited superior activity compared to established antibiotics and chemotherapeutics .
Clinical Implications
In a clinical context, the promising results from preclinical studies have led to further investigation into the pharmacokinetics and bioavailability of this compound. Ongoing research aims to optimize its formulation for better therapeutic outcomes in treating resistant bacterial infections and specific types of cancer .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compounds | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|---|
| Antimicrobial | Methyl derivatives | S. aureus, E. coli | Inhibition of growth |
| Anticancer | Methyl derivatives | MCF-7, A549 | Induction of apoptosis |
Mechanism of Action
The mechanism of action of Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The thioester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxine/Thiadiazole Cores
Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () share fused heterocyclic systems but differ in core structure (benzodioxine vs. benzothiadiazole) and substituents. Benzodioxine-based derivatives exhibit reduced electron deficiency compared to benzothiadiazole, limiting their utility in electron-transport materials. The hydrazine carbothioamide group in contrasts with the thioether-acetate in the target compound, affecting solubility and reactivity. Synthetically, the target compound may require coupling reactions (e.g., benzo[c]thiadiazole-5-carbonyl chloride with pyrrolidine), whereas employs condensation with thiosemicarbazide .
Thiazole-Based Pharmaceuticals
Thiazole derivatives like thiazol-5-ylmethyl carbamates () and 5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-4-phenyl-3-benzylthio-4H-1,2,4-triazole () highlight the pharmacological relevance of sulfur-containing heterocycles. Thiazoles are less electron-deficient than thiadiazoles, which may reduce their efficacy in charge-transfer applications but enhance binding to biological targets. The benzylthio group in mirrors the thioether in the target compound, suggesting shared synthetic strategies (e.g., nucleophilic substitution with K₂CO₃ in acetone) .
Electron-Deficient Units in Polymer Solar Cells
Compared to poly(3-hexylthiophene) (P3HT, PCE ~4–5%), benzothiadiazole-based polymers exhibit broader absorption spectra and higher electron affinity, improving power conversion efficiency (PCE). The ester group in the target compound may enhance solubility for solution-processed device fabrication, akin to P3HT’s hexyl side chains .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Properties : The benzo[c][1,2,5]thiadiazole core in the target compound offers superior electron-withdrawing capability compared to benzodioxine () or thiazole (–4), making it advantageous for optoelectronic applications .
- Synthetic Flexibility : The thioether linkage enables modular functionalization, as seen in ’s benzylthio derivatives, suggesting adaptability for drug design or polymer synthesis .
- Biological Relevance : While thiadiazoles are less common in pharmaceuticals than thiazoles, their electron deficiency could modulate enzyme interactions differently, warranting further study .
Biological Activity
Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that incorporates both thiazole and pyrrolidine moieties. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The benzo[c][1,2,5]thiadiazole moiety is known for its role in:
- Antioxidant Activity : Compounds containing thiadiazole structures often exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.
- Anticancer Activity : Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Antioxidant Activity
A study highlighted the antioxidant potential of thiadiazole derivatives. The presence of the thiadiazole ring in this compound suggests it may effectively scavenge free radicals and reduce oxidative damage in cells. This activity is crucial for preventing various diseases associated with oxidative stress.
Anticancer Properties
Research has shown that compounds with similar structural motifs exhibit significant anticancer effects. For instance, a derivative with a similar thiazole structure demonstrated potent cytotoxicity against multiple cancer cell lines. The mechanism involved the modulation of apoptotic pathways and inhibition of cell proliferation. The IC50 values were reported to be comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Effects
The compound's thiazole component may also contribute to antimicrobial activity. Similar compounds have been evaluated for their ability to inhibit bacterial growth in vitro, showcasing promising results against various strains.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses indicate that modifications to the pyrrolidine ring can significantly affect potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
